molecular formula C11H17NOS B13256671 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol

2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13256671
M. Wt: 211.33 g/mol
InChI Key: ARIAYECEEDYYHG-UHFFFAOYSA-N
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Description

2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol is a chemical compound that features a cyclohexanol structure substituted with a thiophene ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiophen-3-ylmethylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone reacts with thiophen-3-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-[(Thiophen-3-ylmethyl)amino]cyclohexanone.

    Reduction: 2-[(Thiophen-3-ylmethyl)amino]cyclohexane.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(Thiophen-2-ylmethyl)amino]cyclohexan-1-ol: Similar structure but with the thiophene ring attached at a different position.

    Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, showing different biological activities.

    Thiophene Derivatives: Various thiophene-based compounds with diverse applications in medicinal chemistry and material science.

Uniqueness

2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene ring and the cyclohexanol moiety provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

2-(thiophen-3-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H17NOS/c13-11-4-2-1-3-10(11)12-7-9-5-6-14-8-9/h5-6,8,10-13H,1-4,7H2

InChI Key

ARIAYECEEDYYHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CSC=C2)O

Origin of Product

United States

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